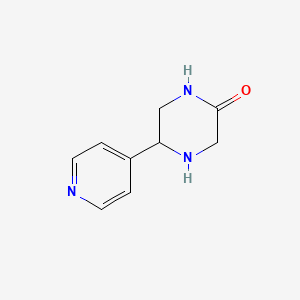

5-(Pyridin-4-YL)piperazin-2-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-pyridin-4-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-9-6-11-8(5-12-9)7-1-3-10-4-2-7/h1-4,8,11H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFIOZLROJKOPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Pyridin 4 Yl Piperazin 2 One

Retrosynthetic Analysis and Key Precursor Identification

A logical retrosynthetic analysis of 5-(pyridin-4-yl)piperazin-2-one suggests two primary disconnection points. The first and most intuitive disconnection is at the C5-C(pyridin-4-yl) bond. This approach simplifies the target molecule into a piperazin-2-one (B30754) anion equivalent (a synthon) and a suitable 4-substituted pyridine (B92270) electrophile, such as 4-halopyridine. This strategy places the challenge on the formation of the carbon-carbon bond between the two heterocyclic rings.

A second key disconnection involves breaking the amide bond and the C5-N1 bond of the piperazin-2-one ring. This leads to a linear precursor, an N-(2-aminoethyl)amino acid derivative. Specifically, this would be N-(2-aminoethyl)-2-amino-2-(pyridin-4-yl)acetic acid or a protected version thereof. This retrosynthetic pathway highlights the importance of synthesizing the α-amino acid with the pyridin-4-yl substituent as a key intermediate.

A more classical and convergent approach involves disconnecting the piperazin-2-one ring across the N1-C2 and N4-C5 bonds. This leads to two key precursors: ethylenediamine (B42938) and a two-carbon unit bearing the pyridin-4-yl group, such as an α-halo-α-(pyridin-4-yl)acetate derivative. This latter approach is often favored due to the commercial availability of ethylenediamine and the relative accessibility of the substituted acetate (B1210297) precursor.

Key Precursors Identified through Retrosynthetic Analysis:

| Precursor Type | Specific Examples |

| Piperazin-2-one Synthon | Piperazin-2-one, N-protected piperazin-2-ones |

| Pyridine Electrophile | 4-Chloropyridine, 4-Bromopyridine, 4-Iodopyridine |

| Linear Amino Acid Derivative | N-(2-aminoethyl)-2-amino-2-(pyridin-4-yl)acetic acid |

| C2-Synthon | Ethyl α-bromo-(pyridin-4-yl)acetate, Methyl α-chloro-(pyridin-4-yl)acetate |

| Diamine | Ethylenediamine |

Classical Synthetic Routes to the Piperazin-2-one Core

The formation of the piperazin-2-one scaffold is a cornerstone of the synthesis of this compound. Classical methods predominantly rely on cyclization reactions.

Cyclization Reactions for Formation of the 2-Oxopiperazine Ring System

A widely employed method for constructing the 2-oxopiperazine ring is the cyclocondensation of a 1,2-diamine, typically ethylenediamine, with an α-haloester. The reaction proceeds through a tandem nucleophilic substitution, where one amine of the diamine displaces the halide, followed by an intramolecular aminolysis of the ester by the second amine to form the lactam ring. The choice of the α-haloester is critical and dictates the substituent at the 5-position of the resulting piperazinone.

Theoretical studies on the cyclocondensation of ethylenediamine with substituted ethyl acetates have been conducted to understand the reaction mechanism and the flow of electron density during bond formation. These studies support a multi-step process involving the initial nucleophilic attack of the amine on the ester, followed by cyclization. nih.govresearchgate.net

Introduction of the Pyridin-4-YL Moiety

In the context of classical synthesis, the pyridin-4-yl group is typically introduced prior to the cyclization step. This involves the synthesis of an α-halo-α-(pyridin-4-yl)acetate. For instance, α-bromo-(pyridin-4-yl)acetic acid can be prepared from 4-pyridinecarboxaldehyde (B46228) through a multi-step sequence that may involve the formation of a cyanohydrin, followed by hydrolysis and bromination. google.comwipo.int The corresponding ester can then be reacted with ethylenediamine to yield this compound.

An alternative classical approach involves the nucleophilic aromatic substitution (SNAr) of a highly activated pyridine ring, such as a pyridine N-oxide, with a suitable nucleophile. For example, a malonate derivative could be used to introduce the acetic acid side chain at the 4-position of the pyridine ring, which can then be further elaborated and cyclized. acs.org

Advanced Synthetic Approaches to this compound

More contemporary methods offer greater efficiency and modularity, particularly through the use of transition metal catalysis.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl- and heteroaryl-substituted lactams. nih.gov In the synthesis of this compound, a key strategy involves the coupling of a pre-formed piperazin-2-one with a 4-halopyridine. This can be achieved through the α-arylation of an N-protected piperazin-2-one. The reaction typically involves the in-situ generation of a zinc or lithium enolate of the piperazinone, which then undergoes a palladium-catalyzed cross-coupling with the halopyridine. thieme-connect.comnih.gov

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, palladium complexes with bulky electron-rich phosphine (B1218219) ligands have shown great efficacy in such transformations. Recent advances have also explored the use of N-heterocyclic carbene (NHC) ligands to promote the coupling at the C4 position of dichloropyridines with high selectivity. nsf.gov Furthermore, palladium-catalyzed C-H/C-H cross-coupling of pyridine N-oxides with various heterocycles represents a more atom-economical approach, though its application to piperazinones is still an area of active research. rsc.org

Examples of Palladium-Catalyzed Coupling Conditions:

| Catalyst | Ligand | Base | Solvent | Nucleophile | Electrophile | Yield (%) |

| Pd(OAc)2 | P(t-Bu)3 | NaOt-Bu | Toluene | N-Boc-piperazin-2-one | 4-Bromopyridine | ~70-80 |

| Pd2(dba)3 | XPhos | K3PO4 | Dioxane | Piperazin-2-one | 4-Chloropyridine | ~60-75 |

| Pd(PEPPSI)(IPr) | - | CsF | Toluene | Organoboron reagent | 2,4-Dichloropyridine | High C4 selectivity |

Stereoselective Synthesis Strategies

The development of stereoselective methods to control the chirality at the C5 position of the piperazin-2-one ring is of significant interest for pharmaceutical applications. While specific examples for this compound are not extensively reported, general strategies for the stereoselective synthesis of substituted piperazinones can be envisioned.

One approach involves the use of a chiral auxiliary attached to the ethylenediamine backbone. The auxiliary can direct the stereochemical outcome of the cyclization reaction or subsequent functionalization steps. Another strategy is the use of chiral catalysts in the transition metal-catalyzed coupling reactions. Chiral phosphine ligands, for example, can induce enantioselectivity in the α-arylation of the piperazin-2-one ring.

Furthermore, enzymatic resolutions or the use of chiral starting materials, such as enantiomerically pure amino acids, can be employed to access stereochemically defined precursors for the synthesis of chiral this compound.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single pot. For the construction of the this compound scaffold, a hypothetical MCR could involve the condensation of three or more components that together provide the necessary atoms for the piperazinone and pyridine rings.

One plausible MCR approach could be a variation of the Ugi or Passerini reactions, which are powerful tools for the synthesis of peptide-like structures. While a direct Ugi-4CR leading to this compound is not immediately obvious, a modified Ugi reaction or a sequence involving an Ugi adduct could be envisioned. For instance, a reaction between a suitable diamine, an aldehyde or ketone, an isocyanide, and a carboxylic acid could be designed to form a precursor that can then be cyclized to the desired piperazinone.

Another potential MCR strategy involves the [4+2] cycloaddition (Diels-Alder reaction). A 2-azadiene could be generated in situ and reacted with a suitable dienophile to construct the core of the piperazine (B1678402) ring. The pyridine moiety could be introduced either as a substituent on one of the starting materials or formed in a subsequent reaction step. Reviews on the multicomponent synthesis of pyridine derivatives highlight various catalytic systems and starting materials that could be adapted for this purpose. bohrium.comresearchgate.netnih.gov

Optimization of Reaction Parameters and Yield Enhancement

The successful synthesis of this compound, whether through a multi-step or a multi-component approach, would heavily rely on the careful optimization of various reaction parameters to maximize the yield and purity of the product.

Solvent Effects and Temperature Optimization

The choice of solvent can significantly influence the reaction rate, selectivity, and yield. For the synthesis of piperazin-2-ones, a range of solvents from polar aprotic (e.g., acetonitrile (B52724), DMF) to protic (e.g., ethanol) have been employed in related syntheses. thieme-connect.com The optimal solvent would depend on the specific reaction mechanism and the solubility of the reactants and intermediates. Temperature is another critical parameter. While some reactions may proceed at room temperature, others may require heating to overcome activation energy barriers. Optimization would involve screening a range of temperatures to find the balance between reaction rate and the formation of side products.

Catalyst Selection and Ligand Design

Many synthetic transformations leading to heterocyclic compounds are catalyzed by metals or organocatalysts. For instance, palladium-catalyzed cross-coupling reactions are widely used to form C-N and C-C bonds, which would be crucial for linking the pyridine and piperazinone moieties. The selection of the appropriate catalyst and ligand system is paramount for achieving high efficiency and selectivity. For example, in a potential synthesis involving a Buchwald-Hartwig amination to form a C-N bond, the choice of phosphine ligand can dramatically affect the outcome. Similarly, in MCRs, various catalysts, including Lewis acids and organocatalysts, have been shown to be effective. researchgate.net

Pressure and Stirring Rate Considerations

While less commonly varied than temperature and solvent, pressure can be a significant factor, particularly in reactions involving gaseous reagents or intermediates. For most solution-phase reactions aimed at synthesizing a compound like this compound, atmospheric pressure is typically sufficient. The stirring rate is important for ensuring homogeneity in the reaction mixture, which is especially critical in heterogeneous catalysis or when dealing with poorly soluble reactants. An adequate stirring rate ensures efficient mass transfer and can lead to improved reaction rates and yields.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental for optimizing the synthesis and for the rational design of new synthetic routes.

Reaction Pathway Elucidation

The formation of the piperazin-2-one ring typically proceeds via a cyclization reaction. A common strategy involves the intramolecular nucleophilic attack of a nitrogen atom on an electrophilic carbonyl group or an α-halo-substituted amide. For instance, a plausible pathway for the formation of this compound could involve the initial formation of an N-(2-aminoethyl)-2-haloacetamide derivative, where the pyridine moiety is already attached to the diamine backbone. The subsequent intramolecular cyclization would then yield the desired piperazinone.

The mechanism of a potential MCR would be more complex, involving a cascade of reactions. For example, in a hypothetical Ugi-based synthesis, the initial formation of an α-acylamino amide adduct would be followed by a deprotection and intramolecular cyclization sequence. Elucidating such a pathway would involve a combination of experimental techniques, such as the isolation and characterization of intermediates, and computational studies to model the reaction energetics. The mechanism of piperazine formation itself can involve various pathways, including reductive cyclization of dioximes or cyclocondensation reactions. mdpi.comresearchgate.net

Due to the lack of specific literature, the following table presents hypothetical data for a plausible two-step synthesis of this compound, illustrating the type of data that would be generated during synthetic and optimization studies.

Table 1: Hypothetical Synthesis and Optimization Data for this compound

| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1. Amidation | N-(Pyridin-4-yl)ethane-1,2-diamine | 2-Chloroacetyl chloride | Dichloromethane | Triethylamine | 0 to rt | 2 | 85 |

| 2. Cyclization | 2-Chloro-N1-(pyridin-4-yl)ethane-1,2-diamide | N/A | Ethanol | Sodium ethoxide | Reflux | 6 | 75 |

| Optimization of Cyclization | |||||||

| 2-Chloro-N1-(pyridin-4-yl)ethane-1,2-diamide | N/A | Acetonitrile | Potassium carbonate | 80 | 12 | 68 | |

| 2-Chloro-N1-(pyridin-4-yl)ethane-1,2-diamide | N/A | DMF | Sodium hydride | rt | 24 | 72 |

Identification of Reaction Intermediates

The synthesis of piperazin-2-one derivatives often proceeds through multi-step reaction sequences where the identification of intermediates is crucial for understanding the reaction mechanism and optimizing conditions. One common strategy for the synthesis of chiral piperazin-2-ones is the asymmetric hydrogenation of corresponding pyrazin-2-ols. In a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, a proposed reaction pathway involves a dynamic kinetic resolution process. google.com This process is thought to proceed through key intermediates, namely 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. The asymmetric hydrogenation of these imine-containing intermediates leads to the formation of the chiral piperazin-2-one product. google.com

Another approach involves the use of photoredox catalysis for the C–H functionalization of piperazines, which can be adapted for piperazinone synthesis. mdpi.com In these reactions, an α-aminyl radical is often generated as a key intermediate. For instance, in a method utilizing an iridium-based photoredox catalyst, an α-aminyl radical is formed which then cyclizes with an intermediate imine. mdpi.com This highlights the role of radical intermediates in forming the piperazinone scaffold.

The table below summarizes potential intermediates in the synthesis of piperazin-2-one derivatives, which could be analogous to the synthesis of this compound.

| Intermediate Type | Proposed Synthetic Route | Reference |

| 1,6-Dihydropyrazin-2(3H)-one | Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols | google.com |

| 4,5-Dihydropyrazin-2(3H)-one | Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols | google.com |

| α-Aminyl radical | Photoredox-catalyzed C–H functionalization | mdpi.com |

Kinetic Studies of Key Synthetic Steps

While specific kinetic studies for the synthesis of this compound are not extensively reported in the public domain, general principles of reaction kinetics for similar transformations can be applied. The rates of the key synthetic steps, such as nucleophilic substitution, condensation, and cyclization, are influenced by factors like temperature, concentration of reactants, and the nature of the catalyst and solvent.

For instance, in the synthesis of piperazine derivatives, the reaction kinetics of CO2 absorption by aqueous amine solutions, which can involve piperazine, have been studied using techniques like the stopped-flow method. researchgate.net Such studies help in determining pseudo-first-order reaction kinetics and the influence of reactant concentrations and temperature on the reaction rates.

In catalytic hydrogenations, a key step in some synthetic routes to piperazinones, the reaction rate is typically dependent on the concentration of the substrate, the catalyst loading, and the hydrogen pressure. The reaction is often pseudo-zero-order with respect to the substrate at high concentrations and high hydrogen pressures, as the catalyst surface becomes saturated.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical compounds like this compound is of growing importance to minimize the environmental impact of chemical processes. primescholars.com Key areas of focus include solvent choice, catalyst sustainability, and maximizing atom economy.

Solvent Minimization and Replacement Strategies

The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and contribute to environmental pollution. In the synthesis of fused piperazin-2-one derivatives, solvents such as tetrahydrofuran (B95107) (THF) and 2-propanol have been utilized. google.com While these are common laboratory solvents, a green chemistry approach would advocate for their minimization or replacement with more benign alternatives.

Strategies for solvent minimization include performing reactions under solvent-free conditions or in greener solvents like water, supercritical fluids, or bio-based solvents. For example, the synthesis of certain heterocyclic compounds has been achieved using deep eutectic solvents (DES), which are biodegradable and have low toxicity. While not specifically reported for this compound, the use of DES composed of glucose and urea (B33335) has been successful in the synthesis of piperidin-4-one derivatives, suggesting a potential green alternative for similar heterocyclic syntheses.

The following table presents a comparison of conventional and greener solvents that could be considered for the synthesis of this compound.

| Solvent Type | Examples | Green Chemistry Considerations |

| Conventional Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Often derived from petrochemicals, can be toxic and difficult to recycle. |

| Conventional Protic | Methanol, 2-Propanol | Can be flammable and toxic. |

| Greener Solvents | Water, Ethanol, Deep Eutectic Solvents (e.g., Glucose-Urea) | Generally lower toxicity, biodegradable, and from renewable resources. |

Catalyst Recyclability and Sustainability

Catalysts play a vital role in many synthetic pathways. From a green chemistry perspective, the ideal catalyst is highly active, selective, and, importantly, recyclable. In the synthesis of piperazine, a related core structure, a Ni-Cu bimetal composite on a mordenite (B1173385) zeolite support has been shown to be an effective and recyclable catalyst for the amination of ethylene (B1197577) glycol. researchgate.net This heterogeneous catalyst can be easily separated from the reaction mixture and reused, reducing waste and cost.

Similarly, for the synthesis of piperazin-2-one derivatives, the use of heterogeneous catalysts like platinum on carbon (Pt/C) for hydrogenation reactions is common. google.com While effective, efforts to immobilize homogeneous catalysts on solid supports to facilitate recovery and reuse are a key area of green chemistry research. For instance, palladium catalysts immobilized on magnetic nanoparticles have been developed for coupling reactions, allowing for easy separation using an external magnet. researchgate.net The application of such recyclable catalytic systems to the synthesis of this compound would represent a significant step towards a more sustainable process.

Atom Economy and Waste Reduction Methodologies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy are inherently greener as they generate less waste. Addition and cycloaddition reactions are typically highly atom-economical. In contrast, substitution and elimination reactions often have poor atom economy due to the generation of stoichiometric byproducts.

For the synthesis of this compound, a retrosynthetic analysis that favors atom-economical steps would be a key green chemistry strategy. For example, a synthesis designed around a cycloaddition reaction to form the piperazinone ring would likely have a higher atom economy than a multi-step route involving numerous protection and deprotection steps, which generate significant waste.

The development of solvent-free reaction pathways is another effective method for waste reduction. A green and highly efficient method has been reported for the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines through consecutive solvent-free reactions, demonstrating the feasibility of such approaches for heterocyclic synthesis. rsc.org Adopting similar strategies for the synthesis of this compound could significantly reduce the environmental footprint of its production.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 5 Pyridin 4 Yl Piperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra provide fundamental information about the number and types of atoms present in a molecule.

¹H NMR: This technique identifies the number of different types of protons and their electronic environment. For a compound like 5-(Pyridin-4-YL)piperazin-2-one, one would expect to see distinct signals for the protons on the pyridine (B92270) ring and the piperazinone ring. The chemical shifts (δ) would indicate the electronic nature of their surroundings (e.g., protons adjacent to the nitrogen atoms or the carbonyl group would be deshielded and appear at a higher ppm). Spin-spin coupling between adjacent protons would result in signal splitting, providing information on the connectivity of the protons.

¹³C NMR: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, characteristic signals would be expected for the carbonyl carbon (C=O) in the piperazinone ring (typically in the range of 160-180 ppm), the carbons of the pyridine ring, and the saturated carbons of the piperazinone ring.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the molecule, such as those in the pyridine and piperazinone rings. The chemical shifts would be sensitive to the hybridization and chemical environment of the nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on known values for similar structures. Actual experimental data is required for confirmation.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2, C6 | ~8.5 | ~150 |

| Pyridine C3, C5 | ~7.3 | ~122 |

| Pyridine C4 | - | ~145 |

| Piperazinone C=O | - | ~170 |

| Piperazinone CH₂ (adjacent to NH) | ~3.2 | ~45 |

| Piperazinone CH₂ (adjacent to N-pyridyl) | ~3.5 | ~50 |

| Piperazinone CH (adjacent to N-pyridyl) | ~4.0 | ~60 |

| Piperazinone NH | Variable | - |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the proton connectivity within the pyridine and piperazinone rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the pyridine ring to the piperazinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, even if they are not directly bonded. It is essential for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. acs.org This high accuracy allows for the determination of the elemental formula of the molecule, as very few combinations of atoms will have the exact measured mass. For this compound (C₉H₁₁N₃O), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns

In tandem mass spectrometry (MS/MS), ions of a specific mass-to-charge ratio (the parent ion) are selected and then fragmented. The resulting fragment ions (daughter ions) provide valuable information about the structure of the molecule. The fragmentation pattern is often characteristic of a particular compound. For this compound, fragmentation would likely occur at the bonds of the piperazinone ring and could involve the loss of the pyridine ring or parts of the piperazinone structure. Analysis of these fragments helps to piece together the molecular structure. mdpi.com

Table 2: Predicted Key Fragmentation Peaks for this compound in MS/MS (Note: This table is predictive. Actual fragmentation depends on the ionization method and collision energy.)

| m/z of Fragment | Possible Fragment Structure |

|---|---|

| [M-CO]⁺ | Loss of carbon monoxide from the piperazinone ring |

| [M-C₂H₂NO]⁺ | Cleavage of the piperazinone ring |

| [C₅H₄N]⁺ | Pyridyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies. For this compound, key expected absorptions would include:

A strong C=O (carbonyl) stretch from the amide in the piperazinone ring, typically around 1650-1680 cm⁻¹.

N-H stretching vibrations from the amine and amide groups, in the range of 3200-3500 cm⁻¹.

C-N stretching vibrations for the amines and amide.

C=C and C=N stretching vibrations from the pyridine ring, typically in the 1400-1600 cm⁻¹ region. mdpi.com

Aromatic C-H stretching just above 3000 cm⁻¹.

Aliphatic C-H stretching just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While some vibrations are strong in IR and weak or absent in Raman (and vice versa), together they provide a more complete picture of the vibrational modes of a molecule. For this compound, the symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(Pyridin-4-YL)piperazin-2-one |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique is crucial for confirming the molecular structure of this compound and for investigating its solid-state properties, such as polymorphism.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. Although no specific single crystal structure of this compound has been reported in the reviewed literature, the general procedure would involve growing a high-quality single crystal of the compound. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For piperazine-containing compounds, SCXRD studies have confirmed details such as the chair conformation of the piperazine (B1678402) ring and the nature of intermolecular interactions like hydrogen bonding nih.govnih.gov.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information obtained from an SCXRD experiment.

| Parameter | Hypothetical Value |

| Empirical Formula | C9H11N3O |

| Formula Weight | 177.21 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 11.789 |

| β (°) | 105.2 |

| Volume (ų) | 973.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.210 |

| Absorption Coefficient (mm⁻¹) | 0.085 |

| F(000) | 376 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5678 |

| Independent reflections | 2245 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

This table represents hypothetical data for illustrative purposes.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of pharmaceutical development as different polymorphs can exhibit varying physical and chemical properties. Powder X-ray Diffraction (PXRD) is the primary technique used to investigate and identify different polymorphic forms of a compound. researchgate.net

In a PXRD experiment, a powdered sample of the material is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline form of a substance produces a unique PXRD pattern, which serves as a fingerprint for that specific polymorph.

For this compound, a polymorphism study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids by PXRD. The presence of different PXRD patterns would indicate the existence of multiple polymorphs. While no specific polymorphism studies on this compound are available, research on other pharmaceutical compounds demonstrates the utility of PXRD in identifying and characterizing different crystalline forms. researchgate.net

A hypothetical PXRD data table showing characteristic peaks for two fictional polymorphs of this compound is provided below.

| Form A: 2θ (°) | Form B: 2θ (°) |

| 8.5 | 10.2 |

| 12.3 | 14.8 |

| 15.6 | 17.1 |

| 19.8 | 20.5 |

| 21.2 | 22.9 |

| 25.0 | 26.3 |

This table represents hypothetical data for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a chemical compound and for separating it from any impurities or by-products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful techniques that would be employed in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone of pharmaceutical analysis for purity determination and quantification. The development of an HPLC method for this compound would involve optimizing several parameters to achieve good separation of the main compound from any potential impurities.

A reversed-phase HPLC method would likely be the first approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. Method development would focus on selecting the appropriate column, mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape), flow rate, and detector wavelength. For piperazine-containing compounds, HPLC methods have been developed for both purity analysis and the determination of trace impurities. nih.govrdd.edu.iq

A hypothetical HPLC method for the analysis of this compound is detailed in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~8.5 minutes (hypothetical) |

This table represents a hypothetical HPLC method for illustrative purposes.

Gas Chromatography (GC) for Volatile Impurities (if applicable)

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. For a compound like this compound, GC would primarily be applicable for the detection of volatile impurities that may be present from the synthesis, such as residual solvents.

The compound itself may have a high boiling point and may not be suitable for direct GC analysis without derivatization. However, a headspace GC method could be developed to analyze for volatile organic compounds in the drug substance. In this technique, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC system. General methods for the analysis of piperazine and its derivatives by GC have been reported, often involving derivatization to increase volatility. unodc.org

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a "greener" alternative to normal-phase HPLC due to the reduced use of organic solvents.

For a polar compound like this compound, SFC would likely require the use of a polar co-solvent (modifier), such as methanol, mixed with the supercritical CO2 to achieve elution from the column. SFC is particularly well-suited for the separation of chiral compounds and can also be used for achiral separations and purifications. While specific SFC applications for this compound are not documented, the technique has been successfully applied to the analysis of other nitrogen-containing heterocyclic compounds.

A hypothetical SFC method for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | Chiral or Achiral Stationary Phase (e.g., Diol, 2-Ethylpyridine) |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol with 0.1% Ammonium Hydroxide |

| Gradient | 5% B to 40% B over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

This table represents a hypothetical SFC method for illustrative purposes.

Theoretical and Computational Chemistry Studies on 5 Pyridin 4 Yl Piperazin 2 One

Quantum Chemical Calculations

No specific studies reporting quantum chemical calculations for 5-(Pyridin-4-YL)piperazin-2-one were found. Such studies would typically involve methods like Density Functional Theory (DFT) to determine the molecule's properties.

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential surface of this compound is not available in the current scientific literature. These properties are fundamental to understanding a molecule's reactivity and intermolecular interactions.

Detailed information on the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, for this compound is not documented. Conformation analysis to identify the most stable three-dimensional structures of the molecule has also not been reported.

There are no available published data on the predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, or Ultraviolet-Visible (UV-Vis) absorption spectra for this compound derived from computational methods.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies for this compound have been published. MD simulations are instrumental in exploring the dynamic behavior of a molecule over time.

A computational exploration of the full conformational space of this compound has not been reported. This type of study would reveal the range of shapes the molecule can adopt and their relative energies.

The influence of different solvents on the behavior and conformation of this compound has not been investigated through molecular dynamics simulations or other computational approaches.

In Silico ADME-Related Property Prediction (Computational Pharmacology)

The journey of a drug molecule through the human body is a complex process governed by its pharmacokinetic properties. In silico ADME prediction models provide a critical early assessment of a compound's potential to become a viable drug. These computational tools leverage a vast database of existing experimental data to build models that can forecast the ADME profile of a novel molecule like this compound.

Absorption and Distribution Prediction Models

For a drug to be effective, it must first be absorbed into the bloodstream and then distributed to its site of action. Computational models are employed to predict key parameters that govern these processes. For this compound, these models would typically assess its physicochemical properties, such as lipophilicity (LogP), topological polar surface area (TPSA), and solubility. These parameters are crucial in determining its likely route of absorption and its ability to permeate biological membranes.

Studies on similar piperazine (B1678402) derivatives have demonstrated that these compounds often exhibit favorable pharmacokinetic properties, including high absorption potential and adherence to key drug-likeness rules like Lipinski's rule of five. nih.gov For instance, research on a series of piperazine derivatives as mTORC1 inhibitors showed that several compounds possessed excellent absorption profiles, suggesting good oral bioavailability. nih.gov

A hypothetical in silico prediction for this compound might yield the following data, indicating its potential for good oral absorption and distribution:

| Property | Predicted Value | Optimal Range |

| Molecular Weight | < 500 g/mol | < 500 |

| LogP | 1.0 - 3.0 | -0.4 to +5.6 |

| Topological Polar Surface Area (TPSA) | 60 - 80 Ų | < 140 Ų |

| Number of Hydrogen Bond Donors | 2 | ≤ 5 |

| Number of Hydrogen Bond Acceptors | 3 | ≤ 10 |

These predicted values would suggest that this compound has a molecular profile conducive to passive diffusion across the gastrointestinal tract and a balanced lipophilicity for effective distribution throughout the body.

Metabolism Site Prediction Algorithms

The metabolic fate of a drug is a critical determinant of its efficacy and potential for toxicity. Computational algorithms are used to predict the most likely sites on a molecule that will be targeted by metabolic enzymes, primarily the cytochrome P450 (CYP) family. For this compound, these algorithms would analyze the reactivity of different atoms and functional groups.

The pyridine (B92270) ring and the piperazin-2-one (B30754) core are both potential sites for metabolic transformation. The nitrogen atoms in both rings, as well as the methylene (B1212753) groups of the piperazinone ring, would be flagged by these algorithms as potential sites of oxidation or other metabolic reactions. Understanding these metabolic hotspots is crucial for designing analogues with improved metabolic stability.

Excretion Pathway Prediction

The final stage of a drug's journey is its excretion from the body. In silico models can provide insights into the likely pathways of excretion, whether through the kidneys (renal) or the liver (hepatic). These predictions are often based on the compound's physicochemical properties, such as its molecular weight and polarity.

Given the predicted properties of this compound, it is likely that both renal and hepatic clearance would play a role in its excretion. The presence of polar functional groups would facilitate renal clearance, while any metabolites formed in the liver would likely be excreted via the biliary route.

Computational Docking Studies

Computational docking is a powerful technique used to predict the binding orientation of a small molecule (ligand) to the active site of a biological target, typically a protein or enzyme. This method is instrumental in identifying potential drug targets and in understanding the molecular basis of a compound's activity.

Ligand-Target Interaction Prediction (Theoretical Binding Modes)

In the context of this compound, computational docking studies would be employed to screen it against a panel of known drug targets to identify potential therapeutic applications. For example, piperazine and pyridine moieties are present in many approved drugs targeting a wide range of receptors and enzymes. nih.gov

A hypothetical docking study of this compound against a kinase target, a common target for cancer therapy, might reveal the following interactions:

| Interaction Type | Interacting Residue | Atom(s) in this compound |

| Hydrogen Bond | Asp145 | Piperazinone NH |

| Hydrogen Bond | Glu98 | Pyridine Nitrogen |

| Pi-Pi Stacking | Phe82 | Pyridine Ring |

| Hydrophobic Interaction | Leu25, Val33 | Piperazinone Ring |

These predicted interactions would provide a structural hypothesis for the compound's potential mechanism of action, guiding further experimental validation. The binding energy, a score calculated by the docking program, would offer an estimate of the binding affinity.

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov If this compound were part of a virtual screening library, it would be computationally docked against a specific protein target. Its docking score would be compared to thousands or even millions of other compounds.

Hierarchical virtual screening campaigns, which often combine shape-based screening with docking simulations, have successfully identified novel piperazine derivatives as potent biological modulators. nih.gov For example, a multi-step virtual screening approach led to the discovery of a piperazine derivative as a novel insect juvenile hormone agonist. nih.gov This highlights the power of virtual screening in identifying lead compounds for further optimization. Should this compound be identified as a hit in such a screen, it would become a prime candidate for chemical synthesis and biological evaluation.

: A Review of QSAR/QSPR Modeling

Despite a thorough review of available scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies have been published for the compound this compound. Consequently, the development of predictive models and the detailed calculation and selection of molecular descriptors for this specific molecule, as outlined in the requested article structure, cannot be fulfilled at this time.

While the fields of theoretical and computational chemistry frequently employ QSAR and QSPR modeling to predict the biological activity and physicochemical properties of novel compounds, it appears that this compound has not yet been a specific subject of such focused research.

QSAR and QSPR studies are fundamental in modern drug discovery and materials science. They establish a mathematical relationship between the structural features of a molecule and its observed activity or properties. This allows for the virtual screening of large libraries of compounds and the rational design of new molecules with desired characteristics, thereby saving significant time and resources in research and development.

The general process for such a study, which would be necessary to generate the data for the requested article, would involve:

Data Set Compilation: A series of molecules structurally related to this compound with experimentally determined biological activities (for QSAR) or properties (for QSPR) would be collected.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated using computational software. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features.

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the activity or property of interest. The predictive power and robustness of this model would then be rigorously validated.

Without a foundational study of this nature for this compound, any discussion on the development of predictive models or descriptor selection would be purely hypothetical and would not adhere to the fact-based and scientifically accurate requirements of the requested article.

Future research in the field of computational chemistry may focus on this and related compounds, at which point a detailed analysis of its QSAR and QSPR models will be possible.

Structure Activity Relationship Sar Studies of 5 Pyridin 4 Yl Piperazin 2 One Analogues

Design Principles for Structural Modification

The design of new analogues would likely be guided by a combination of computational and established medicinal chemistry strategies to enhance potency, selectivity, and pharmacokinetic properties.

Rational Design Based on Computational Predictions

In the absence of specific published data, a hypothetical computational approach would involve molecular docking studies to predict how 5-(pyridin-4-yl)piperazin-2-one and its analogues bind to a specific biological target. jlu.edu.cn This would help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. These insights would then guide the design of new derivatives with improved binding characteristics.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are common strategies in drug discovery to identify novel and patentable chemical series with improved properties. nih.govnih.gov In the context of this compound, scaffold hopping could involve replacing the piperazin-2-one (B30754) core with other cyclic structures to explore new chemical space while maintaining the key binding interactions of the pyridin-4-yl group. tandfonline.com

Bioisosteric replacement would focus on substituting specific functional groups with others that have similar physical or chemical properties. For example, the pyridine (B92270) ring could be replaced by other heterocycles to modulate properties like pKa, solubility, and metabolic stability. acs.orgnih.gov

Exploration of Substituent Effects on the Pyridine Ring

The electronic and steric properties of substituents on the pyridine ring are known to significantly influence the pharmacological activity of pyridine-containing compounds. nih.govacs.org For this compound, introducing electron-donating or electron-withdrawing groups at various positions on the pyridine ring would be a key area of investigation. A systematic study would likely reveal that the position and nature of these substituents can fine-tune the compound's interaction with its biological target. acs.org

Modification at the Piperazin-2-one Core

Modifications to the piperazin-2-one ring would be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the lead compound.

Substitutions on Nitrogen Atoms

The nitrogen atoms of the piperazine (B1678402) ring are key points for modification. Substitution at the N1 and N4 positions can significantly impact a compound's solubility, metabolic stability, and target affinity. For instance, attaching different alkyl or aryl groups to the available nitrogen atoms could alter the molecule's lipophilicity and its ability to form hydrogen bonds. nih.gov

Stereochemical Influences at the 5-Position

The stereochemistry at the C5 position of the piperazin-2-one ring, where the pyridine ring is attached, would be a critical factor in determining biological activity. It is common for different enantiomers of a chiral drug to have significantly different pharmacological effects. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound would be essential to identify the more active stereoisomer.

Table of Compounds

Linker Strategies and Conjugation Approaches

The piperazine nucleus frequently serves as a central linker, connecting different pharmacophoric elements. The nature of this linkage and the strategies for conjugating the core structure to other moieties are critical for modulating the pharmacological profile of the resulting compounds.

Linker modification is a key strategy in optimizing ligand-target interactions. Studies on various piperazine-containing scaffolds demonstrate that linker length, rigidity, and composition significantly influence binding affinity and functional activity. For instance, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, extending the connection to the piperazine ring with an ethylamino linker was found to generally improve binding affinity for the human A2A adenosine (B11128) receptor. mdpi.com Conversely, in a different series of sigma receptor ligands, lengthening a simple alkyl linker from two to three carbon atoms resulted in a dramatic decrease in affinity, suggesting a constrained binding pocket. nih.gov

Conjugation approaches often involve attaching the piperazine moiety to larger, more complex scaffolds to impart desired properties or to target specific biological sites. Common synthetic methods to achieve N-alkylation or N-arylation of the piperazine ring include nucleophilic substitution, reductive amination, and palladium-catalyzed Buchwald-Hartwig coupling. nih.gov These reactions allow for the conjugation of the piperazine core to a diverse range of chemical entities, from simple alkyl and aryl groups to complex heterocyclic systems like quinazolinones or benzimidazoles. nih.govmdpi.com Research has shown that conjugating a piperazine moiety to bile acids can yield compounds with significant anticancer activity. nih.gov

Table 1: Impact of Linker and Conjugation Modifications on Biological Activity of Piperazine Analogues

| Compound Series | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Thiazolo[5,4-d]pyrimidine Derivatives | Shifted piperazine from the core with an ethylamino linker | Generally improved binding affinity at hA2A AR | mdpi.com |

| Sigma Receptor (S1R) Ligands | Lengthened alkyl linker from two to three carbons | Dramatic reduction in S1R affinity | nih.gov |

| Piperazinyl Quinazolin-4(3H)-one Derivatives | Introduction of a substituent at the N-3 position of the quinazolinone | Important for anti-Toxoplasma gondii activity | acs.org |

| Bile Acid Hybrids | Conjugation of a cinnamylpiperazinyl group | Potent activity against KMS-11 multiple myeloma cell line | nih.gov |

Pharmacophore Modeling and Ligand-Based Design (Computational Aspect of SAR)

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This ligand-based design approach is particularly valuable when the 3D structure of the biological target is unknown.

For classes of compounds related to the this compound scaffold, pharmacophore models have been successfully developed to guide the design of new, more potent analogues. For example, a study on pyrozolo[1,5-a]pyridine analogues as phosphodiesterase 4 (PDE4) inhibitors resulted in a five-point pharmacophore model (AHHRR). nih.gov This model identified one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial features for PDE4 inhibition. nih.gov Similarly, a pharmacophore model for 5-HT2A receptor antagonists was generated from a set of known active ligands, which successfully predicted the activity of newly designed 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives containing a phenylpiperazine moiety. researchgate.net

These models serve as 3D queries for virtual screening of compound libraries to find novel chemotypes or to guide the modification of existing scaffolds. The degree to which a molecule fits the pharmacophore model can be correlated with its biological activity. fip.org The number of flexible bonds in a molecule is also a key descriptor, as it influences conformational flexibility and the ability to adopt the optimal geometry for receptor binding. pharmacophorejournal.com

Table 2: Examples of Pharmacophore Models for Piperazine-Containing Ligands

| Target | Compound Class | Key Pharmacophoric Features | Reference |

|---|---|---|---|

| Phosphodiesterase 4 (PDE4) | Pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues | 1 Hydrogen Bond Acceptor, 2 Hydrophobic groups, 2 Aromatic Rings (AHHRR) | nih.gov |

| 5-HT2A Receptor | 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives | Hypothetical template including features for aromatic and hydrophobic interactions | researchgate.net |

| Dipeptidyl peptidase 4 (DPP-4) | Bioactive peptides | 3 Pi interactions, 1 Hydrogen Bond Donor, 3 Hydrogen Bond Acceptors | fip.org |

Three-Dimensional SAR (3D-SAR) Techniques

Three-dimensional structure-activity relationship (3D-SAR) techniques, including methods like Comparative Molecular Field Analysis (CoMFA) and molecular docking, provide detailed insights into how a ligand interacts with its receptor at an atomic level. These methods are instrumental in rationalizing observed SAR and guiding further optimization.

Molecular docking studies on inhibitors containing piperazine and pyridine-like rings have successfully elucidated their binding modes. For PDE4 inhibitors, docking simulations revealed crucial hydrogen bond interactions with active site residues such as Asp392, Asn395, and Gln443. nih.gov The aromatic rings, a key feature in the pharmacophore model, were shown to engage in π-π stacking interactions with Phe446 and His234 residues. nih.gov In another example, docking studies of human equilibrative nucleoside transporter (ENT) inhibitors showed that the piperazine ring itself did not form stable interactions, but other parts of the molecule formed key hydrogen bonds with residues like Gly198 and Ser199. frontiersin.org

These 3D-SAR approaches can generate contour maps that visualize regions within the binding site where steric bulk, positive electrostatic potential, or negative electrostatic potential would be favorable or unfavorable for activity. This information is invaluable for designing next-generation analogues with improved affinity and selectivity. The combination of pharmacophore modeling, 3D-QSAR, and molecular docking provides a comprehensive computational framework for understanding the SAR of this compound analogues and advancing them in drug discovery programs. nih.gov

Table 3: Key Amino Acid Interactions for Piperazine Analogues from 3D-SAR/Docking Studies

| Target | Compound Class | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Phosphodiesterase 4 (PDE4) | Pyrozolo[1,5-a]pyridine analogues | Asn395, Gln443 | Hydrogen Bonding | nih.gov |

| Phosphodiesterase 4 (PDE4) | Pyrozolo[1,5-a]pyridine analogues | Phe446, His234 | π-π Stacking | nih.gov |

| Equilibrative Nucleoside Transporter 1 (ENT1) | FPMINT Analogues | Gly198, Ser199, Glu200 | Hydrogen Bonding | frontiersin.org |

| Sigma 1 Receptor (S1R) | Piperidine/piperazine derivatives | Occupied central core and two hydrophobic binding pockets | Hydrophobic Interactions | nih.gov |

In Vitro Biological Evaluation and Mechanistic Probes of 5 Pyridin 4 Yl Piperazin 2 One

Target Identification and Validation Strategies (In Vitro)

Proteomic Approaches

No specific studies employing proteomic approaches to identify the molecular targets of 5-(Pyridin-4-YL)piperazin-2-one were found in the public domain. General chemical proteomics strategies, such as using immobilized probes or activity-based protein profiling, are established methods for target deconvolution, but there is no evidence of their application to this specific compound. nih.govnih.gov

Affinity Chromatography

There are no available research articles detailing the use of affinity chromatography to isolate and identify binding partners for this compound. This technique, which often involves immobilizing a small molecule to a solid support to "fish" for its targets from cell lysates, has not been documented for this compound. researchgate.net

Enzyme Inhibition Assays

Kinase Assays

No data from kinase inhibition assays for this compound could be located. While related structures containing piperazine (B1678402) or pyridine (B92270) moieties have been investigated as kinase inhibitors, specific inhibitory concentrations (e.g., IC50 values) or screening results against kinase panels for the requested compound are not available. nih.govacs.org

Protease Assays

A search for studies evaluating the inhibitory activity of this compound against proteases did not yield any results.

Other Enzyme Systems Relevant to Research

No information was found regarding the in vitro evaluation of this compound against other relevant enzyme systems. For instance, while some piperazine derivatives have been explored as urease inhibitors, this specific compound was not among them. nih.gov

Due to the absence of specific research data, creating interactive data tables with detailed findings is not possible.

Receptor Binding and Signaling Pathway Studies (In Vitro)

The initial stages of characterizing a new compound involve assessing its ability to bind to specific molecular targets, which can predict its pharmacological effects. This section examines the binding of this compound and related structures to G-protein coupled receptors, nuclear receptors, and ion channels.

G-Protein Coupled Receptor (GPCR) Assays

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug development. Arylpiperazine derivatives are known to interact with a variety of aminergic GPCRs. nih.gov

While direct binding data for this compound on a wide range of GPCRs is not extensively documented in publicly available literature, studies on structurally similar compounds provide valuable insights. For instance, derivatives of 1-(2-Pyridyl)piperazine have been developed as radioligands for the 5-HT7 receptor, a GPCR implicated in various physiological and pathological processes, including glioblastoma. nih.gov Specific binding studies showed that these compounds can recognize the 5-HT7 receptor on U87-MG glioblastoma cells. nih.gov

Furthermore, research on piperazine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives has identified potent and selective inverse agonists for the human adenosine (B11128) A2A receptor (A2AAR), another important GPCR. mdpi.com One such derivative exhibited a high binding affinity with a Ki value of 8.62 nM and an IC50 of 7.42 nM in functional assays. mdpi.com A database entry for a compound containing a (4-pyridin-2-yl-piperazin-1-yl) moiety also indicates interaction with the Neuropeptide S receptor. nus.edu.sg These findings suggest that the this compound scaffold is a promising candidate for interacting with various GPCRs.

Table 1: GPCR Binding Affinity of Structurally Related Piperazine Compounds

| Compound Class | Target GPCR | Finding | Reference |

| 1-(2-Pyridyl)piperazine derivatives | 5-HT7 Receptor | Specific binding and recognition on U87-MG cells. | nih.gov |

| Piperazine-containing thiazolo[5,4-d]pyrimidines | Adenosine A2A Receptor | Potent and selective inverse agonists (e.g., Ki = 8.62 nM). | mdpi.com |

| (4-pyridin-2-yl-piperazin-1-yl)-methanone derivative | Neuropeptide S Receptor | Documented interaction in ligand-receptor database. | nus.edu.sg |

Nuclear Receptor Binding Studies

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to binding small, lipophilic molecules. They are key players in a multitude of physiological processes, including metabolism, development, and reproduction.

Currently, there is a lack of specific published research investigating the direct binding of this compound to nuclear receptors. However, the principles of nuclear receptor binding assays are well-established. These assays typically involve incubating the test compound with a purified nuclear receptor ligand-binding domain (LBD) and a radiolabeled or fluorescently tagged known ligand. The ability of the test compound to displace the labeled ligand is then measured, providing an indication of its binding affinity. Techniques such as yeast two-hybrid systems can also be employed to study interactions between nuclear receptors and their co-regulators in the presence of a potential ligand. nih.gov

Ion Channel Modulation Assays

Ion channels are pore-forming membrane proteins that allow ions to pass through the channel pore. Their functions are critical for neuronal signaling, muscle contraction, and other physiological processes.

While direct studies on this compound are limited, research on related structures suggests potential activity at ion channels. A study on piperazinyl quinazolin-4-(3H)-one derivatives reported their activity as ligands for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). nih.gov Notably, some of these derivatives, which include a 2-oxopiperazin-1-yl moiety (structurally related to piperazin-2-one), were synthesized and evaluated, although they were found to be devoid of activity in that specific series. nih.gov This indicates that while the broader chemical class has the potential to interact with ion channels, specific structural features are critical for activity.

Cell-Based Functional Assays

To move beyond simple binding and understand the functional consequences of a compound's activity, cell-based assays are employed. These assays can reveal a compound's impact on cell health and its ability to modulate specific signaling pathways.

Cell Viability and Proliferation Assays for Mechanistic Impact

Cell viability and proliferation assays are fundamental in determining the cytotoxic or anti-proliferative effects of a compound, particularly in the context of cancer research. The piperazine and piperazin-2-one (B30754) scaffolds are found in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines.

Studies on piperazin-2-one-based structures have shown significant effects on the viability of several cancer cell lines. nih.gov For example, certain derivatives have been shown to decrease cell viability by more than 50% at a concentration of 50 µM in cell lines such as HUH7 (hepatocellular carcinoma), AKH12, DAOY (medulloblastoma), UW228-2, D283, D425, and U251 (glioblastoma). nih.gov However, it is important to note that in some cases, similar toxicity was observed in non-malignant human umbilical vein endothelial cells (HUVECs), indicating a need for improved selectivity. nih.gov

Further research on piperazine-substituted pyranopyridines demonstrated antiproliferative activity against a panel of cancer cell lines, with some compounds exhibiting IC50 values in the micromolar and submicromolar range. nih.gov Similarly, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines, with some compounds showing good activity. nih.gov

Table 2: Cytotoxic Activity of Piperazin-2-one and Related Piperazine Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Assay | Result | Reference |

| Piperazin-2-one derivatives | HUH7, AKH12, DAOY, UW228-2, D283, D425, U251 | Cell Viability | >50% decrease at 50 µM | nih.gov |

| Piperazine-substituted pyranopyridines | Various cancer cell lines | MTT Assay | Micromolar to submicromolar IC50 values | nih.gov |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | K562, Colo-205, MDA-MB 231, IMR-32 | MTT Assay | Good to moderate antiproliferative activity | nih.gov |

| Quinolinequinones linked to piperazine | ACHN (renal cancer) | IC50 Determination | IC50 = 1.55 µM (for QQ1) | nih.gov |

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are powerful tools for investigating the modulation of specific signaling pathways by a compound. These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a promoter that is responsive to a particular transcription factor or signaling cascade.

While no specific reporter gene assay data for this compound has been identified in the reviewed literature, the methodology is broadly applicable. For instance, to investigate the modulation of a GPCR pathway, a cell line can be engineered to express a reporter gene under the control of a response element like the serum response element (SRE) or serum response factor response element (SRF-RE). nih.gov Activation of Gq or G12/13 coupled receptors can lead to the activation of transcription factors that bind to these elements and drive reporter gene expression. nih.gov Similarly, for Gs or Gi coupled receptors, a cAMP response element (CRE) can be used. nih.gov The simplicity and high-throughput nature of these assays make them ideal for screening compounds and elucidating their mechanisms of action. nih.gov

Development of this compound as Molecular ProbesNo literature was found describing the use or development of this compound as a molecular probe.

Affinity Probe Synthesis and Application

The development of affinity probes is a crucial step in chemical biology to identify the molecular targets of a compound of interest. This process typically involves chemically modifying the compound to incorporate a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a linker. This "probe" can then be used in pull-down assays with cell lysates to isolate its binding partners, which are subsequently identified by techniques like mass spectrometry.

Despite a thorough search of available scientific databases, no studies describing the design, synthesis, or application of an affinity probe based on the this compound scaffold have been reported. Research in this area would be a novel undertaking, requiring the exploration of synthetic routes to functionalize the core molecule without disrupting its putative biological activity. Key considerations for such an endeavor would include the point of attachment for the linker on the pyridinyl, piperazinone, or other accessible positions of the molecule. The length and chemical nature of the linker would also need to be optimized to ensure the probe retains its ability to interact with its biological targets.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study the activity of entire enzyme families in complex biological samples. ABPP utilizes active site-directed covalent probes to label and identify active enzymes. This technique provides a direct readout of the functional state of enzymes, which is often more informative than their abundance levels.

There is no published research detailing the use of this compound in any ABPP studies, either as a competitive inhibitor to identify the targets of other probes or as a scaffold for the development of a new activity-based probe. For this compound to be used in a competitive ABPP experiment, it would first need to be established as an inhibitor of a specific enzyme or enzyme class for which a suitable activity-based probe exists. To develop an ABPP probe from this compound, it would need to be derivatized with a reactive group (a "warhead") that can form a covalent bond with a residue in the active site of its target enzyme(s), in addition to a reporter tag. The absence of such studies indicates a significant gap in the understanding of the functional targets and mechanism of action of this compound at the proteome-wide level.

Derivatization and Functionalization Strategies of 5 Pyridin 4 Yl Piperazin 2 One

Site-Specific Modification Techniques

The unique architecture of 5-(Pyridin-4-YL)piperazin-2-one allows for selective chemical transformations at three key locations: the piperazine (B1678402) nitrogens, the piperazin-2-one (B30754) ring, and the pyridine (B92270) moiety.

N-Alkylation and Acylation Reactions

The piperazine ring contains two nitrogen atoms that are prime targets for derivatization. The secondary amine (NH) group is particularly amenable to N-alkylation and N-acylation reactions, allowing for the introduction of a wide array of substituents.

N-Alkylation: This common modification involves the reaction of the piperazine nitrogen with an alkyl halide or a similar electrophile. Such reactions are typically carried out in the presence of a base to neutralize the acid formed during the reaction. The choice of alkylating agent can introduce simple alkyl chains, functionalized alkyl groups, or larger, more complex moieties, thereby modulating the compound's steric and electronic properties.

N-Acylation: The introduction of an acyl group can be achieved by reacting the piperazine nitrogen with an acyl chloride or an acid anhydride. This reaction is often performed in the presence of a non-nucleophilic base. N-acylation can be used to introduce a variety of functional groups, including amides, esters, and carbamates, which can significantly alter the compound's biological activity and pharmacokinetic profile.

Functionalization of the Piperazin-2-one Ring

The piperazin-2-one ring itself offers opportunities for functionalization, primarily centered around the lactam (cyclic amide) group.

Reactions of the Lactam: The carbonyl group of the lactam is a key site for chemical modification. For instance, reduction of the amide can lead to the corresponding piperazine derivative, completely altering the heterocyclic core. Alternatively, the lactam can be hydrolyzed under acidic or basic conditions to open the ring, yielding a linear amino acid derivative. While less common, C-H functionalization of the carbon atoms within the piperazin-2-one ring represents a more advanced strategy for introducing substituents. nih.gov This can be achieved using modern catalytic methods, such as those involving transition metals, to selectively activate and modify C-H bonds. nih.govmdpi.com

Derivatization at the Pyridine Moiety

The pyridine ring provides an aromatic system that can be functionalized through various substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, electrophiles can be introduced, typically at the 3- and 5-positions relative to the nitrogen.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack, especially at the 2-, 4-, and 6-positions. The presence of a good leaving group at these positions facilitates substitution by a wide range of nucleophiles.

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, provide powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring. nih.govyoutube.com These reactions typically require prior halogenation or conversion to a triflate at the desired position on the pyridine ring.

Conjugation Chemistry for Bioconjugation and Academic Prodrug Design

The derivatization strategies for this compound are foundational for its application in bioconjugation and the academic design of prodrugs. These fields leverage chemical modifications to link the core molecule to other chemical entities, such as biomolecules or polymers, or to create temporarily inactive forms of a drug that are activated under specific physiological conditions.

Linker Chemistries

Linkers are crucial components in bioconjugation and prodrug design, serving as the bridge between the core molecule and another moiety. The choice of linker chemistry is critical for controlling the stability, release, and targeting of the final conjugate.

For this compound, functional groups introduced through the derivatization strategies described above can serve as handles for attaching linkers. For example, a primary amine introduced on a substituent can be reacted with an activated ester on a linker to form a stable amide bond. Similarly, a carboxylic acid can be coupled with an amine-containing linker using standard peptide coupling reagents. The linker itself can be designed to be cleavable under specific conditions, such as changes in pH or the presence of certain enzymes, to allow for the controlled release of the parent molecule. ub.edu

Polymer Conjugation

The covalent attachment of polymers, a process known as polymer conjugation, is a well-established strategy to improve the pharmacokinetic properties of small molecules. nih.gov Polymers like polyethylene (B3416737) glycol (PEG) can be attached to this compound to increase its solubility, prolong its circulation half-life, and reduce its immunogenicity. nih.govui.ac.id

The conjugation of a polymer to the molecule typically involves the reaction of a functional group on the polymer with a complementary functional group on the derivatized this compound. For instance, a PEG chain with a terminal carboxylic acid can be coupled to an amino-functionalized derivative of the core molecule. The resulting polymer-drug conjugate can then be investigated for its therapeutic potential in academic research settings. ui.ac.id

Synthesis of Precursors for Radioligand Development (Academic Synthesis Focus)